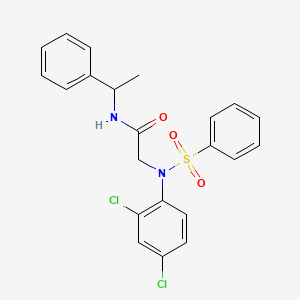
N~2~-(2,4-dichlorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~2~-(2,4-dichlorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DCPG, is a compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. DCPG is a glycine receptor agonist that has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs.
Mécanisme D'action
N~2~-(2,4-dichlorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide acts as an agonist for glycine receptors, which are inhibitory neurotransmitter receptors in the central nervous system. By binding to these receptors, N~2~-(2,4-dichlorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide enhances the inhibitory effects of glycine, leading to a decrease in neuronal excitability and a reduction in the likelihood of seizures.
Biochemical and Physiological Effects:
In addition to its effects on glycine receptors, N~2~-(2,4-dichlorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to modulate the activity of other neurotransmitter systems, including the GABAergic and glutamatergic systems. It has also been shown to have anti-inflammatory and antioxidant effects, making it a potential treatment for a variety of inflammatory and oxidative stress-related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N~2~-(2,4-dichlorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide is its potency and selectivity for glycine receptors, making it a useful tool for studying the role of these receptors in neurological disorders. However, its effects on other neurotransmitter systems and its potential for off-target effects must be carefully considered in experimental design.
Orientations Futures
There are many potential future directions for research on N~2~-(2,4-dichlorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is the development of new drugs based on the structure of N~2~-(2,4-dichlorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide that have improved pharmacokinetic properties and reduced side effects. Another area of interest is the investigation of the effects of N~2~-(2,4-dichlorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide on other neurological disorders, such as depression and schizophrenia. Additionally, further research is needed to fully understand the biochemical and physiological effects of N~2~-(2,4-dichlorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide and its potential for use in the treatment of a wide range of disorders.
Méthodes De Synthèse
N~2~-(2,4-dichlorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide can be synthesized using a variety of methods, including the reaction of 2,4-dichlorobenzylamine with phenylacetic acid, followed by the reaction of the resulting compound with phenylsulfonyl chloride and glycine. Other methods involve the use of different starting materials and reaction conditions, but the basic principle remains the same.
Applications De Recherche Scientifique
N~2~-(2,4-dichlorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of neurological disorders such as epilepsy, anxiety, and pain. It has been shown to have potent anticonvulsant effects, making it a promising candidate for the development of new drugs for the treatment of epilepsy. Additionally, N~2~-(2,4-dichlorophenyl)-N~1~-(1-phenylethyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have anxiolytic effects, making it a potential treatment for anxiety disorders. It has also been shown to have analgesic effects, making it a potential treatment for pain.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-2,4-dichloroanilino]-N-(1-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20Cl2N2O3S/c1-16(17-8-4-2-5-9-17)25-22(27)15-26(21-13-12-18(23)14-20(21)24)30(28,29)19-10-6-3-7-11-19/h2-14,16H,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNNCQQLEYKADQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NC(=O)CN(C2=C(C=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
463.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(2,4-Dichlorophenyl)benzenesulfonamido]-N-(1-phenylethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(5,7-dichloro-1,3-benzoxazol-2-yl)phenyl]-4-methylbenzamide](/img/structure/B5084739.png)
![2-cyano-3-[5-(2-cyanophenyl)-2-furyl]-2-propenethioamide](/img/structure/B5084744.png)
![methyl 3-{[(4-tert-butylphenyl)sulfonyl]amino}benzoate](/img/structure/B5084752.png)
![4-[2-(3-chlorophenoxy)ethoxy]-3-methoxybenzaldehyde](/img/structure/B5084762.png)
![2-(2-hydroxyphenyl)-6-(1-pyrrolidinyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5084770.png)
![methyl 2-({[2-(2,4-dichlorophenyl)-3-methyl-4-quinolinyl]carbonyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B5084776.png)
![4-{2-(benzoylamino)-3-[(4-methoxyphenyl)amino]-3-oxo-1-propen-1-yl}-2-methoxyphenyl acetate](/img/structure/B5084781.png)
![5-{[(5-chloro-2-pyridinyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5084805.png)

![6-(3,4-dimethylphenyl)-2-(1-pyrrolidinyl)pyrido[4,3-d]pyrimidin-5(6H)-one](/img/structure/B5084811.png)
![ethyl (5-{4-[(4-fluorobenzyl)oxy]-3-methoxybenzylidene}-2,4-dioxo-1,3-thiazolidin-3-yl)acetate](/img/structure/B5084824.png)
![11-(4-methylphenyl)-10-propionyl-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5084831.png)

![2-fluoro-N-{2-[(4-nitrophenyl)amino]ethyl}benzamide](/img/structure/B5084849.png)